molecular formula C6H10ClN3S B2394769 2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride CAS No. 2445790-47-4

2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride

Cat. No.: B2394769
CAS No.: 2445790-47-4
M. Wt: 191.68
InChI Key: BAPAOIJRNUGUMB-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride is a chemical compound with the molecular formula C6H9N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride typically involves the reaction of pyrrolidine with thiadiazole derivatives. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include elevated temperatures and the use of solvents such as methanol, tetrahydrofuran (THF), and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiadiazole derivatives, which are known to exhibit a range of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride is unique due to its specific combination of the pyrrolidine and thiadiazole moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAOIJRNUGUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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